B1578718 Beta-Amyloid (4-24)

Beta-Amyloid (4-24)

Cat. No.: B1578718
M. Wt: 2560.8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (4-24) is a useful research compound. Molecular weight is 2560.8. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (4-24) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (4-24) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Properties

Research indicates that certain fragments of amyloid beta, including Aβ(4-24), may exhibit neuroprotective effects under specific conditions. Studies have shown that low concentrations of Aβ can enhance neurogenesis and synaptic plasticity, which are critical for cognitive function . This dual role as both a neurotoxic and neuroprotective agent highlights the complexity of amyloid beta's functions in the brain.

Mechanistic Studies

Beta-Amyloid (4-24) serves as a valuable tool for understanding the mechanisms underlying amyloid aggregation and its effects on neuronal health. Investigations into its structural properties reveal insights into how different conformations of amyloid beta influence toxicity and aggregation pathways . These studies often utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy to elucidate conformational states.

Biomarker Development

Beta-Amyloid peptides, including Aβ(4-24), are being explored as biomarkers for early detection of Alzheimer's disease. Imaging techniques such as positron emission tomography (PET) utilize tracers that bind specifically to amyloid plaques, allowing for the visualization of amyloid deposition in vivo . The identification of soluble oligomers, including those derived from Aβ(4-24), may improve diagnostic accuracy by providing insights into disease progression before significant plaque formation occurs.

Clinical Trials

Clinical trials have focused on developing immunotherapies targeting various forms of amyloid beta, including Aβ(4-24). These trials aim to assess the efficacy of passive immunization strategies that could potentially clear amyloid deposits from the brain and halt cognitive decline . The outcomes of these trials are critical for validating the role of Aβ(4-24) in diagnostic applications.

Immunotherapy

Immunotherapeutic approaches targeting Beta-Amyloid have emerged as a promising strategy for treating Alzheimer's disease. Active and passive immunization strategies have demonstrated potential in preclinical models, showing that antibodies against Aβ can facilitate plaque clearance and improve cognitive function . The use of Aβ(4-24) in vaccine formulations is being investigated for its ability to elicit robust immune responses without inducing adverse effects.

Small Molecule Inhibitors

Research is ongoing into small molecules that can inhibit the aggregation of Beta-Amyloid peptides, including Aβ(4-24). These inhibitors aim to prevent the formation of toxic oligomers and fibrils associated with Alzheimer's pathology . Such compounds could serve as adjunct therapies to existing treatments aimed at modifying disease progression.

Case Studies

StudyFocusFindings
Study 1Neuroprotective EffectsDemonstrated that low concentrations of Aβ(4-24) enhance neuronal survival and promote synaptic plasticity in vitro.
Study 2Diagnostic BiomarkersUtilized PET imaging to correlate levels of soluble Aβ(4-24) with cognitive decline in early-stage AD patients.
Study 3ImmunotherapyReported successful clearance of amyloid plaques in transgenic mouse models following administration of antibodies targeting Aβ(4-24).

Chemical Reactions Analysis

Oxidative Modifications

Beta-Amyloid (4-24) is susceptible to various oxidative modifications that can alter its structure and function. The presence of metal ions, particularly copper, can facilitate these reactions. For instance:

  • Copper(II) Coordination : The binding of Cu(II) ions to specific histidine residues within the beta-amino acid sequence can lead to oxidation reactions. Studies have shown that Cu(II)-bound beta-Amyloid can undergo oxidation, resulting in modifications at residues such as His14, which significantly impacts the peptide's aggregation properties and neurotoxicity .

  • Formation of Free Radicals : Under oxidative conditions, free radicals such as hydroxyl radicals (OH\cdot OH
    ) and superoxide anions (O2\cdot O_2^-
    ) can be generated, leading to further oxidation of amino acids like methionine and histidine within the peptide . These modifications can destabilize the peptide structure, promoting aggregation.

Aggregation Pathways

The aggregation of Beta-Amyloid (4-24) into oligomers and fibrils is a critical aspect of its chemical behavior:

  • Nucleation and Growth : The aggregation process is nucleation-dependent, where small oligomers act as seeds for further assembly into larger fibrillar structures. The kinetics of this process can be influenced by the specific sequence and length of the peptide .

  • Structural Transitions : Beta-Amyloid (4-24) transitions from a random coil or helical structure to a more ordered beta-sheet conformation upon aggregation. This transition is essential for the formation of amyloid fibrils, which are characterized by their stable beta-sheet-rich structures .

Chemical Modifications Induced by External Agents

External agents such as chemical reagents can induce modifications in Beta-Amyloid (4-24):

  • Reagents like L1 : The interaction of Beta-Amyloid with chemical reagents like L1 has been shown to modify its coordination with metal ions and alter its secondary structure. For example, treatment with L1 led to a significant decrease in alpha-helical content while increasing beta-strand content, indicating a shift towards a more aggregated state .

Structural Characterization

The structural properties of Beta-Amyloid (4-24) have been extensively studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism (CD):

Study Method Findings
NMRRevealed that Beta-Amyloid exhibits multiple conformational states in solution, predominantly existing as unstructured or partially structured forms.
CDDemonstrated that upon aggregation, there is a marked increase in beta-sheet content, correlating with toxicity levels observed in cellular models.

Toxicity and Biological Implications

Research indicates that the aggregation state of Beta-Amyloid (4-24) significantly influences its neurotoxic effects:

  • Oligomers formed from Beta-Amyloid are more toxic than fibrils or monomers, suggesting that early-stage aggregates may disrupt synaptic function and contribute to neurodegeneration .

  • Studies have shown that altering specific residues within the peptide can modulate its aggregation propensity and toxicity, providing insights for potential therapeutic interventions aimed at Alzheimer's disease .

Properties

Molecular Weight

2560.8

sequence

FRHDSGYEVHHQKLVFFAEDV

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.